2-Aminoethyl methacrylate hydrochloride
Description
Properties
IUPAC Name |
2-aminoethyl 2-methylprop-2-enoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-5(2)6(8)9-4-3-7;/h1,3-4,7H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHISXQEKIKSGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26747-45-5 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-aminoethyl ester, hydrochloride (1:1), homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26747-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60883715 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-aminoethyl ester, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2420-94-2 | |
| Record name | 2-Aminoethyl methacrylate hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2420-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminoethyl methacrylate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002420942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-aminoethyl ester, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-aminoethyl ester, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminoethyl methacrylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | AMINOETHYL METHACRYLATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KTZ5TUM98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Direct Synthesis via Ethanolamine Hydrochloride and Methacryloyl Chloride
Reaction Procedure
The most straightforward method involves reacting ethanolamine hydrochloride with methacryloyl chloride in toluene. In a 500 mL three-neck flask, 300 g of toluene and 60.0 g (0.62 mol) of ethanolamine hydrochloride are heated to 110°C. Methacryloyl chloride (77.1 g, 0.74 mol) is added dropwise over 30 minutes, followed by continuous stirring for 3 hours. The mixture is cooled to 0°C, precipitating a crystalline solid. Filtration and washing with diisopropyl ether yield 85.2 g of 2-aminoethyl methacrylate hydrochloride.
Table 1: Reaction Conditions for Direct Synthesis
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | 110°C (reflux) → 0°C (cooling) |
| Molar Ratio (Ethanolamine HCl : Methacryloyl Cl) | 1 : 1.19 |
| Yield | 85.2 g (~73% theoretical*) |
*Theoretical yield calculated based on limiting reagent (ethanolamine hydrochloride).
Optimization and Yield
The excess methacryloyl chloride (19% molar excess) ensures complete conversion of ethanolamine hydrochloride, minimizing residual amines. The choice of toluene as a solvent facilitates high-temperature reactions while stabilizing intermediates. Post-reaction cooling induces crystallization, simplifying purification. However, residual HCl and byproducts like methacrylic acid may necessitate additional washes.
Ketimine Intermediate-Based Synthesis
Ketimine Formation
This patented method involves synthesizing a ketimine intermediate from 2-aminoethyl methacrylate and a ketone or aldehyde. For example, reacting 2-aminoethyl methacrylate with acetone forms a ketimine (Formula 1), which is then hydrolyzed. The ketimine structure mitigates side reactions during subsequent steps, enhancing purity.
Formula 1 :
$$ \text{2-Aminoethyl methacrylate} + \text{R}1\text{R}2\text{C=O} \rightarrow \text{R}1\text{R}2\text{C=N-CH}2\text{CH}2\text{OCOC(CH}3\text{)=CH}2 $$
Hydrolysis with Hydrogen Chloride and Water
The ketimine is reacted with hydrogen chloride (HCl) and water in controlled stoichiometric ratios. Critical parameters include:
- HCl : Ketimine ratio : 1.0–1.5 equivalents
- Water : Ketimine ratio : 1.0–2.0 equivalents
Exceeding these ranges leads to byproducts like ammonium salts or unreacted ketimine.
Table 2: Optimal Conditions for Ketimine Hydrolysis
| Parameter | Range |
|---|---|
| HCl Equivalents | 1.0–1.5 |
| Water Equivalents | 1.0–2.0 |
| Temperature | 20–40°C |
| Yield | >90% |
Process Optimization
Maintaining HCl and water within the specified ratios prevents over-acidification, which can degrade the methacrylate group. The reaction is typically conducted at ambient temperature to avoid thermal decomposition. Post-hydrolysis, the product precipitates as a high-purity solid, requiring minimal purification.
Comparative Analysis of Preparation Methods
Efficiency and Yield
Purity and Scalability
- Direct Synthesis : Potential impurities include unreacted ethanolamine hydrochloride and methacrylic acid. Scalability is limited by exothermic reactions during methacryloyl chloride addition.
- Ketimine Method : High-purity (>98%) product is obtained without chromatography. The method is scalable, as hydrolysis conditions are mild and conducive to continuous processing.
Industrial Applicability
The ketimine method is preferred for large-scale production due to its robustness and reduced waste. In contrast, the direct method suits small-scale synthesis but faces challenges in cost-effectiveness and purity control.
Chemical Reactions Analysis
Types of Reactions:
-
Polymerization:
Free Radical Polymerization: Due to the presence of the methacrylate group, 2-Aminoethyl methacrylate hydrochloride undergoes free radical polymerization to form polymers and copolymers.
Reagents and Conditions: Common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide, typically used in organic solvents at elevated temperatures.
-
Substitution Reactions:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Reagents and Conditions: Common reagents include alkyl halides and acyl chlorides, with reactions often carried out in the presence of a base such as triethylamine.
Major Products Formed:
Polymers and Copolymers: Used in coatings, adhesives, and medical devices.
Functionalized Derivatives: Used in biomedical applications and as crosslinking agents.
Scientific Research Applications
Polymer Chemistry
One of the primary applications of 2-aminoethyl methacrylate hydrochloride is in the synthesis of polymers through radical polymerization techniques. It serves as a monomer for producing cationic polymers, which are useful in various applications such as:
- Nanoparticle Stabilization : In a study, this compound was used to stabilize nanoparticles via reversible addition-fragmentation chain transfer (RAFT) polymerization, demonstrating effective control over polymer architecture and functionality .
- Hydrogels : The compound is employed as a crosslinking agent for hydrogels, enhancing their biocompatibility and mechanical properties .
Biomedical Applications
Due to its low toxicity and biocompatibility, this compound has significant applications in the biomedical field:
- Drug Delivery Systems : It is incorporated into drug delivery systems where its ability to form hydrogels allows for controlled release of therapeutic agents.
- Tissue Engineering : The compound is utilized in scaffolds for tissue engineering, providing a supportive matrix for cell growth and differentiation.
Coatings and Adhesives
This compound finds extensive use in the formulation of coatings and adhesives due to its adhesive properties and ability to enhance surface interactions:
- Paints and Inks : It acts as a modifier in paints and inks, improving adhesion and durability .
- Adhesives : The compound is incorporated into adhesive formulations to enhance bonding strength and resistance to environmental factors.
Water Treatment
The compound serves as a raw material for producing polymer flocculants and coagulants used in water treatment processes, aiding in the removal of suspended particles from water .
Synthesis of Functionalized Polymers
A notable case study involved the synthesis of functionalized polymers using this compound via RAFT polymerization. The resulting polymers exhibited controlled molecular weights and narrow polydispersity indices, making them suitable for applications in drug delivery systems .
| Study | Method | Findings |
|---|---|---|
| Polymer Synthesis | RAFT Polymerization | Controlled polymer architecture with potential for drug delivery applications |
| Nanoparticle Stabilization | Aqueous Polymerization | Effective stabilization of nanoparticles with tunable properties |
Application in Hydrogels
In another study focused on tissue engineering, hydrogels synthesized with this compound demonstrated enhanced mechanical properties and biocompatibility, promoting cell adhesion and proliferation .
| Application | Hydrogel Composition | Results |
|---|---|---|
| Tissue Engineering | Crosslinked with this compound | Improved cell adhesion and mechanical stability |
Mechanism of Action
The primary mechanism of action of 2-Aminoethyl methacrylate hydrochloride involves its ability to undergo polymerization reactions due to the methacrylate group. This reactivity allows it to form strong covalent bonds with other monomers, leading to the formation of polymers and copolymers. In biomedical applications, its biocompatibility and low toxicity enable it to interact with biological tissues without causing adverse effects .
Comparison with Similar Compounds
- 2-Aminoethylmethacrylamide hydrochloride
- 2-(Dimethylamino)ethyl methacrylate
- 2-(Diethylamino)ethyl methacrylate
- 2-(Methacryloyloxy)ethyl]trimethylammonium chloride
Uniqueness:
- Biocompatibility: 2-Aminoethyl methacrylate hydrochloride is particularly noted for its biocompatibility, making it suitable for biomedical applications .
- Reactivity: The presence of both amino and methacrylate groups provides unique reactivity, allowing it to participate in a wide range of polymerization and substitution reactions .
Biological Activity
2-Aminoethyl methacrylate hydrochloride (AEMA) is a cationic monomer widely studied for its biological activity and applications in drug delivery, gene therapy, and material science. This compound exhibits significant potential due to its ability to form polymers that can interact with biological systems effectively. This article provides an overview of the biological activities associated with AEMA, supported by research findings, data tables, and case studies.
This compound is a cationic monomer characterized by its amino group, which imparts unique properties for biological applications. The synthesis typically involves radical polymerization techniques such as RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, allowing for the creation of well-defined polymer architectures with controlled molecular weights and functionalities .
Gene Delivery Systems
One of the primary applications of AEMA is in the development of gene delivery systems. Research has demonstrated that poly(2-aminoethyl methacrylate) (PAMA)-based polyplexes exhibit enhanced transfection capabilities compared to traditional carriers. For instance, PEGylated PAMA-based polyplexes showed a 350-fold increase in transfection efficiency in the presence of serum compared to the gold standard, branched Polyethylenimine (bPEI) at a specific N/P ratio . This improvement is attributed to their superior ability to navigate intracellular barriers and facilitate DNA release.
Table 1: Comparison of Transfection Efficiency
| Carrier Type | Transfection Efficiency (fold increase) | N/P Ratio |
|---|---|---|
| PEG-b-PAMA | 350 | 25:1 |
| bPEI | 1 | - |
Anticancer Activity
In addition to gene delivery, AEMA derivatives have been evaluated for their anticancer properties. For example, studies on nanoparticles synthesized from AEMA demonstrated significant cytotoxic effects against various cancer cell lines. The incorporation of AEMA into nanocarriers enhances drug loading efficiency and controlled release profiles, making them suitable for targeted therapy .
Case Study: Cisplatin-Loaded Nanocomposites
A study investigated the anticancer activity of cisplatin-loaded P(NIPAM-co-DMA) nanogels containing AEMA. The results indicated that these nanocomposites exhibited significantly higher cytotoxicity against HepG2 liver cancer cells compared to free cisplatin, demonstrating their potential as effective drug delivery systems .
The biological activity of AEMA is largely influenced by its cationic nature, which facilitates interactions with negatively charged cellular membranes. This property not only enhances cellular uptake but also allows for the effective encapsulation of therapeutic agents. Additionally, the pH sensitivity of AEMA-based systems can be exploited for controlled drug release in response to tumor microenvironments .
Safety and Toxicology
Despite its promising applications, understanding the safety profile of AEMA is crucial. Toxicological assessments have indicated that while AEMA exhibits low acute toxicity, it is essential to evaluate its long-term effects in vivo. Studies suggest that formulations containing AEMA should be carefully designed to minimize potential cytotoxicity while maximizing therapeutic efficacy .
Table 2: Toxicological Profile of AEMA
| Parameter | Result |
|---|---|
| Acute Toxicity | Low |
| Skin Irritation | Mild |
| Mutagenicity | Negative in standard assays |
Q & A
Q. Basic
- Storage : Store at 2–8°C in airtight, light-resistant containers. The compound is hygroscopic and degrades under prolonged exposure to moisture or heat .
- Stabilization : Commercial preparations often include stabilizers like phenothiazine (500 ppm) to inhibit premature polymerization .
- Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks. Refer to hazard code H6d (Polysciences), which mandates fume hood use during handling .
What characterization techniques are critical for confirming the structural integrity of this compound?
Q. Basic
- NMR Spectroscopy : H and C NMR to confirm methacrylate backbone (δ 5.7 and 6.1 ppm for vinyl protons) and aminoethyl group (δ 3.3 ppm for CHNH) .
- FT-IR : Peaks at 1720 cm (C=O stretch) and 1540 cm (NH bend) .
- Elemental Analysis : Verify Cl content (~21.4% by weight) .
Advanced : Mass spectrometry (ESI-MS) to detect trace impurities or degradation products .
How can polymerization of this compound be controlled for specific applications?
Q. Advanced
- Initiator Selection : Use UV-sensitive initiators (e.g., Irgacure 2959) for photopolymerization or thermal initiators (e.g., AIBN) for bulk polymerization.
- Monomer Ratios : Optimize with co-monomers (e.g., acrylamide) to adjust crosslinking density. For capillary electrophoresis coatings, a 1:3 molar ratio with crosslinkers (e.g., PEGDA) enhances surface adhesion .
- Kinetic Studies : Monitor conversion via real-time FT-IR or gravimetric analysis to avoid gelation .
What are the challenges in using this compound for drug delivery systems, and how can they be addressed?
Q. Advanced
- Charge Interactions : The cationic amino group may bind anionic drugs, altering release kinetics. Use counter-ions (e.g., phosphate buffers) to modulate interactions .
- Biocompatibility : Test cytotoxicity (e.g., MTT assay) due to residual monomers. Purify via dialysis (MWCO 3.5 kDa) post-polymerization .
- Degradation : Hydrolysis of ester bonds at physiological pH limits sustained release. Incorporate hydrolytically stable co-monomers (e.g., HEMA) .
How do stabilizers like phenothiazine impact experimental outcomes in polymerization studies?
Advanced
Phenothiazine (500 ppm) inhibits radical polymerization during storage but may quench initiators during synthesis. Mitigation strategies:
- Pre-Polymerization Purification : Remove stabilizers via silica gel chromatography .
- Adjust Initiator Concentration : Increase AIBN by 10–15% to compensate for radical scavenging .
- Control Experiments : Compare polymerization rates with/without stabilizers to quantify interference .
What analytical methods resolve contradictions in reported physicochemical properties across studies?
Q. Advanced
- Solubility Discrepancies : Literature values vary due to hygroscopicity. Use Karl Fischer titration to standardize water content before testing .
- Thermal Stability : DSC/TGA under nitrogen reveals decomposition onset at ~120°C, conflicting with some reports of stability up to 150°C. Cross-validate with isothermal TGA .
- Purity Conflicts : Combine elemental analysis with H NMR integration to resolve discrepancies between vendor claims (e.g., 90% vs. 99%) .
How can researchers optimize this compound for biofunctionalization?
Q. Advanced
- Surface Grafting : Use atom transfer radical polymerization (ATRP) to create dense polymer brushes on substrates (e.g., gold surfaces). Initiate with CuBr/PMDETA .
- Peptide Conjugation : Activate the primary amine with EDC/NHS for coupling to carboxylated biomolecules. Optimize pH to 6.5–7.5 to avoid methacrylate hydrolysis .
- In Vivo Compatibility : PEGylate the polymer to reduce immunogenicity. Test in murine models for clearance rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
